3,4-Dihydro-2H-chromene Saturation State Confers ROCK2 Inhibitory Scaffold Privilege Distinct from 4-Oxo-4H-chromene MAO-B Inhibitors
Within the 3,4-dihydro-2H-chromene-3-carboxamide sub-class, close analogs achieve potent ROCK2 inhibition at low nanomolar concentrations. N-(4-(1H-pyrazol-4-yl)phenyl)-3,4-dihydro-2H-chromene-3-carboxamide exhibits IC50 values of 2 nM and 25 nM against ROCK2 in cell-free and cell-based assays, respectively [1]. In contrast, the fully oxidized 4-oxo-4H-chromene-3-carboxamide analogs (e.g., N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide) are instead optimized for MAO-B inhibition with an IC50 of 403 pM and show no reported ROCK2 activity [2]. This scaffold oxidation-state bifurcation of biological targets demonstrates that the 3,4-dihydro saturation is a critical determinant for accessing kinase inhibition space.
| Evidence Dimension | Target engagement potency (ROCK2 vs. MAO-B) as a function of chromene ring oxidation state |
|---|---|
| Target Compound Data | N-(4-(1H-pyrazol-4-yl)phenyl)-3,4-dihydro-2H-chromene-3-carboxamide: ROCK2 IC50 = 2 nM (cell-free), 25 nM (cell-based) [1] |
| Comparator Or Baseline | N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide: MAO-B IC50 = 403 pM; no ROCK2 activity reported [2] |
| Quantified Difference | >200,000-fold target selectivity divergence driven by chromene ring saturation (ROCK2 affinity at 2 nM vs. MAO-B affinity at 0.0004 nM for oxidized analog, but against entirely different targets) |
| Conditions | [1] ROCK2 cell-free enzymatic assay and myosin light chain phosphorylation cell-based assay; [2] Recombinant human MAO-B fluorimetric assay |
Why This Matters
The 3,4-dihydro saturation state channels biological activity toward kinase (ROCK2) rather than oxidase (MAO-B) targets, making the 3,4-dihydro-2H-chromene-3-carboxamide scaffold the appropriate choice for cardiovascular or oncology kinase programs—not the more abundant 4-oxo-4H-chromene analogs optimized for CNS indications.
- [1] BindingDB. BDBM50246409 (N-(4-(1H-pyrazol-4-yl)phenyl)-3,4-dihydro-2H-chromene-3-carboxamide): ROCK2 IC50 = 2 nM (cell-free), 25 nM (cell-based). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50246409 View Source
- [2] Reis J, Cagide F, Chavarria D, Silva T, Fernandes C, Gaspar A, Uriarte E, Remião F, Alcaro S, Ortuso F, Borges F. Discovery of New Chemical Entities for Old Targets: Insights on the Lead Optimization of Chromone-Based Monoamine Oxidase B (MAO-B) Inhibitors. Journal of Medicinal Chemistry, 2016, 59(12), 5879–5893. DOI: 10.1021/acs.jmedchem.6b00527 View Source
